molecular formula C14H20O2 B14236962 5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol CAS No. 241818-42-8

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol

Katalognummer: B14236962
CAS-Nummer: 241818-42-8
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: CRBQWTSBEKUQGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol is an organic compound with a unique structure that includes an ethoxyphenyl group and a methylpentene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol typically involves the reaction of 2-ethoxybenzaldehyde with a suitable alkene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-Hydroxyphenyl)-3-methylpent-1-en-3-ol: Similar structure but with a hydroxy group instead of an ethoxy group.

    5-(2-Methoxyphenyl)-3-methylpent-1-en-3-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(2-Chlorophenyl)-3-methylpent-1-en-3-ol: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

241818-42-8

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

5-(2-ethoxyphenyl)-3-methylpent-1-en-3-ol

InChI

InChI=1S/C14H20O2/c1-4-14(3,15)11-10-12-8-6-7-9-13(12)16-5-2/h4,6-9,15H,1,5,10-11H2,2-3H3

InChI-Schlüssel

CRBQWTSBEKUQGM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1CCC(C)(C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.